terbium(3+);trisulfate;hydrate
Description
Overview of Lanthanide Sulfates in Materials Science and Fundamental Chemistry
Lanthanide sulfates, as a class of compounds, are pivotal in the realm of inorganic chemistry and materials science. Their synthesis is typically achieved through methods such as dissolving the corresponding lanthanide oxide or hydroxide (B78521) in sulfuric acid or via hydrothermal techniques which allow for the formation of diverse crystalline structures. wikipedia.orgacs.orgbwise.kr These compounds often form various hydrates, with the specific number of water molecules depending on the lanthanide ion and crystallization conditions. researchgate.net For instance, lanthanum sulfate (B86663) commonly forms a nonahydrate (La₂(SO₄)₃·9H₂O), while many other lanthanides, including terbium, favor the octahydrate form (Ln₂(SO₄)₃·8H₂O). researchgate.netwikipedia.org
Structurally, lanthanide sulfates exhibit remarkable diversity. Research has revealed the formation of complex architectures, including layered frameworks, ladder-like 3D structures, and metal-organic frameworks (MOFs) when organic ligands are incorporated. acs.orgx-mol.comresearchgate.net In these structures, the lanthanide ions are coordinated by oxygen atoms from both the sulfate groups and water molecules, leading to high coordination numbers and varied polyhedra. acs.org The sulfate anions can act as bridging ligands, connecting multiple lanthanide centers to build up extended networks. acs.orgresearchgate.net
The fundamental chemical interest in lanthanide sulfates lies in understanding how the systematic contraction of the ionic radius across the lanthanide series influences their crystal structures, stability, and reactivity. researchgate.net In materials science, these compounds are explored for a range of applications. They can serve as precursors for the synthesis of other lanthanide-containing materials, such as oxysulfates or sulfides, which have applications in catalysis and as phosphor host media. wikipedia.orgresearchgate.netamericanelements.com Furthermore, the incorporation of lanthanide sulfates into MOFs has led to materials with potential applications in gas storage, separation, and catalysis. researchgate.net
Significance of Terbium(III) in Luminescent and Magnetic Systems
The terbium(III) ion (Tb³⁺) is of paramount importance in the development of luminescent and magnetic materials due to its unique 4f electron configuration.
Luminescent Properties: The most striking feature of the Tb³⁺ ion is its intense and sharp green photoluminescence, resulting from f-f electronic transitions. ottokemi.com When excited, typically by UV radiation, the ion emits light at several characteristic wavelengths, with the most prominent transition being the ⁵D₄ → ⁷F₅ at approximately 545 nm. mdpi.com This property is harnessed in a wide array of applications, including phosphors for fluorescent lamps and displays, and as security inks. ottokemi.com
In many systems, the luminescence of Tb³⁺ is enhanced through the "antenna effect." nih.gov An organic ligand (the antenna) absorbs excitation energy and efficiently transfers it to the central terbium ion, which then luminesces. This mechanism overcomes the typically low absorption efficiency of the Tb³⁺ ion itself. nih.gov This principle is the foundation for developing highly sensitive fluorescent probes for detecting various analytes, where the interaction with the target molecule modulates the luminescence intensity. mdpi.commdpi.com The long luminescence lifetime of terbium complexes, often in the millisecond range, is another advantageous feature, enabling applications like time-resolved fluorescence imaging and viscosity sensing. acs.org
Magnetic Properties: Beyond its optical characteristics, the Tb³⁺ ion possesses a large magnetic moment and significant magnetic anisotropy, making it a key component in advanced magnetic materials. aip.org These properties are a direct consequence of its ground state (⁷F₆) and the orbital contribution to its magnetic moment. mdpi.com Neutron diffraction studies on terbium metal have revealed complex magnetic ordering, including helical antiferromagnetic and ferromagnetic phases at low temperatures. aip.org
In coordination chemistry, this strong magnetic anisotropy has been exploited to create single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, essentially behaving as nanoscale magnets. berkeley.edu Terbium-based complexes, particularly with phthalocyanine (B1677752) ligands, have been at the forefront of SMM research, achieving high energy barriers for spin reversal and blocking temperatures. mdpi.commdpi.comacs.org The ability to tune the magnetic properties by modifying the coordination environment of the Tb³⁺ ion is a powerful strategy for designing next-generation high-density data storage and quantum computing components. berkeley.eduacs.org
Scope and Research Objectives for Terbium(III) Sulfate Hydrate (B1144303)
The study of terbium(III) sulfate hydrate is driven by several interconnected research objectives aimed at both fundamental understanding and technological application.
Detailed Research Findings: Current research focuses on leveraging terbium(III) sulfate hydrate as a versatile starting material. A primary objective is the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). By reacting terbium sulfate with various organic linkers, researchers aim to construct new materials with tailored structures and functionalities. acs.orgresearchgate.net For example, the hydrothermal synthesis of mixed-ligand systems containing both sulfate and organic carboxylates can lead to robust 3D frameworks with interesting topological features. researchgate.net
A significant area of investigation is the exploration of the photoluminescent and magnetic properties of these newly synthesized materials. Research objectives include:
Enhancing Luminescence: Developing new materials where the coordination environment around the Tb³⁺ ion optimizes its luminescent quantum yield and lifetime. This involves designing ligands that act as efficient antennas for sensitizing terbium emission. mdpi.com
Developing Functional Probes: Using terbium(III) sulfate as a precursor to create luminescent sensors for chemical and biological applications. The goal is to design systems where the luminescence is selectively quenched or enhanced in the presence of a specific analyte. mdpi.com
Designing Molecular Magnets: Utilizing terbium(III) sulfate in the synthesis of new coordination complexes that exhibit SMM behavior. Research efforts are directed towards understanding the relationship between the crystal structure, the coordination geometry of the terbium ion, and the resulting magnetic anisotropy and relaxation dynamics. mdpi.comacs.org
Data Tables
Table 1: Physicochemical Properties of Terbium(III) Sulfate Octahydrate
| Property | Value | References |
|---|---|---|
| Chemical Formula | Tb₂(SO₄)₃·8H₂O | ottokemi.comaemree.com |
| IUPAC Name | terbium(3+);trisulfate;octahydrate | nih.gov |
| Molar Mass | 750.16 g/mol | ottokemi.comaemree.com |
| Appearance | White crystalline powder | ottokemi.comaemree.com |
| CAS Number | 13842-67-6 | aemree.comnih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C12/c1 | researchgate.net |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Terbium(III) sulfate hydrate | Tb₂(SO₄)₃·nH₂O |
| Terbium(III) sulfate octahydrate | Tb₂(SO₄)₃·8H₂O |
| Lanthanum(III) sulfate nonahydrate | La₂(SO₄)₃·9H₂O |
| Sulfuric acid | H₂SO₄ |
| Terbium(III) oxide | Tb₂O₃ |
Properties
CAS No. |
51027-05-5 |
|---|---|
Molecular Formula |
H2O13S3Tb2 |
Molecular Weight |
624.1 g/mol |
IUPAC Name |
terbium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Tb/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI Key |
QGWLDMPYOGUPRN-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] |
Origin of Product |
United States |
Crystallographic and Structural Elucidation of Terbium Iii Sulfate Hydrate
X-ray Diffraction Analysis of Single Crystals and Powder Samples
X-ray diffraction (XRD) stands as the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in the crystal, detailed information about the unit cell, symmetry, and atomic positions can be obtained. Studies on single crystals of terbium(III) sulfate (B86663) octahydrate have provided a precise structural model. researchgate.netresearchgate.net
Single-crystal X-ray diffraction analysis has established that terbium(III) sulfate octahydrate, Tb₂(SO₄)₃·8H₂O, crystallizes in the monoclinic system. researchgate.netresearchgate.net It is isostructural with the octahydrated sulfates of other lanthanides, including dysprosium (Dy), holmium (Ho), and thulium (Tm). researchgate.net The structure belongs to the space group C12/c1 (No. 15). researchgate.netresearchgate.net The unit cell parameters, determined at a temperature of 293 K, are summarized in the table below. researchgate.netresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a | 13.493(3) Å |
| b | 6.714(1) Å |
| c | 18.231(3) Å |
| β | 102.16(2)° |
| Volume (V) | 1614.5 ų |
| Z (Formula units per cell) | 4 |
| Temperature (T) | 293 K |
| Data derived from single-crystal X-ray diffraction studies. researchgate.netresearchgate.net |
The structural framework of Tb₂(SO₄)₃·8H₂O is defined by the coordination environment of the terbium(III) ion. Each Tb³⁺ ion is coordinated by eight oxygen atoms. researchgate.net These oxygen atoms are provided by four water molecules and bridging sulfate groups. researchgate.net The sulfate anions exhibit both bidentate and tridentate coordination modes, linking the terbium centers. researchgate.net This arrangement results in Tb–O bond distances ranging from 2.300 Å to 2.482 Å. researchgate.net
The connectivity of the TbO₈ polyhedra and the sulfate groups creates a two-dimensional layered structure. These layers consist of complex chains described as [Tb(H₂O)₄(μ₂-SO₄-O,O')₁/₂(μ₃-SO₄-O,O',O'')₃/₃], which extend parallel to the (101) crystallographic plane. researchgate.net This layered architecture is a characteristic feature of this class of lanthanide sulfate hydrates.
The eight water molecules of hydration are not merely occupying voids within the crystal lattice; they are integral to the structural integrity of the compound. researchgate.netresearchgate.net Four of these water molecules are directly coordinated to each terbium ion, satisfying its coordination sphere. researchgate.net The remaining water molecules are located between the layers.
A crucial function of all the water molecules is the formation of an extensive hydrogen-bonding network. The hydrogen atoms from the water molecules form hydrogen bonds with the oxygen atoms of the sulfate groups and with other water molecules. researchgate.netresearchgate.net This results in a complex system of both intra- and interlayer hydrogen bonds, with O···O distances measured to be between 2.715 Å and 3.036 Å. researchgate.netresearchgate.net It is this network of interlayer hydrogen bonds that holds the two-dimensional terbium-sulfate layers together, ultimately building the stable three-dimensional crystal structure. researchgate.netresearchgate.net
Neutron Diffraction Studies for Hydrogen Atom Localization
While X-ray diffraction is powerful for determining the positions of heavier atoms like terbium and sulfur, it is less effective for accurately locating hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one. Neutron diffraction provides a superior alternative for this purpose. Neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is significant, allowing for its precise localization.
In the context of terbium(III) sulfate octahydrate, single-crystal neutron diffraction would be the definitive method to refine the positions of the hydrogen atoms within the coordinated and interlayer water molecules. This would provide precise O-H bond lengths and H-O-H bond angles, offering a more detailed and accurate picture of the hydrogen-bonding network that X-ray diffraction can only suggest. researchgate.net Although specific neutron diffraction studies focused solely on Tb₂(SO₄)₃·8H₂O are not widely reported, the technique has been successfully applied to determine the crystallographic and magnetic structures of other terbium compounds, such as terbium dideuteride (TbD₂), demonstrating its applicability and importance for structural analysis of terbium-containing materials. aps.org
Electron Diffraction and High-Resolution Microscopy for Nanoscale Structures
When terbium(III) sulfate hydrate (B1144303) is synthesized in the form of nanomaterials, such as nanosheets or nanoparticles, electron diffraction and high-resolution transmission electron microscopy (HR-TEM) become essential characterization tools. The isostructural nature of Tb₂(SO₄)₃·8H₂O with dysprosium sulfate octahydrate, which has been formed into 2D nanosheets, suggests that similar nanostructures of the terbium compound are feasible. researchgate.net
Electron diffraction, particularly selected area electron diffraction (SAED), can provide information on the crystal structure and orientation of individual nanocrystals. For instance, SAED patterns have been used to identify the crystalline phases of microbially synthesized terbium sulfide (B99878) nanoparticles. nih.gov HR-TEM allows for the direct visualization of the crystal lattice planes, enabling the study of nanoscale morphology, crystal defects, and the degree of crystallinity. These techniques have been employed to characterize other terbium-containing nanoscale systems, such as Ce₀.₈Tb₀.₂O₂-x mixed oxides, confirming their utility for elucidating the structure of terbium compounds at the nanoscale. nih.govresearchgate.net
Spectroscopic Characterization of Terbium Iii Sulfate Hydrate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the local environment of the constituent ions and molecules in terbium(III) sulfate (B86663) hydrate (B1144303). The spectra are characterized by vibrations of the sulfate (SO₄²⁻) anions, the water (H₂O) molecules, and the metal-ligand bonds (Tb-O).
The sulfate ion, belonging to the Td point group in its free state, possesses four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate symmetric bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate antisymmetric bending (ν₄) modes. In the crystalline environment of terbium(III) sulfate octahydrate, the sulfate ions coordinate to the terbium(III) cations, leading to a reduction in symmetry. This symmetry lowering causes the lifting of degeneracies, resulting in the splitting of the degenerate modes (ν₂, ν₃, and ν₄) and the appearance of the ν₁ mode in the IR spectrum, which is formally forbidden for the free ion.
The analysis of vibrational spectra of isostructural lanthanide sulfates and other hydrated sulfate minerals allows for the assignment of these modes. researchgate.netresearchgate.netmdpi.com The coordination of the sulfate group to the metal ion typically leads to a splitting of the ν₃ and ν₄ bands and an intensification of the ν₁ band in the IR spectrum.
Table 1: Typical Vibrational Modes of the Sulfate Anion in Hydrated Sulfates
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Activity | Notes |
|---|---|---|---|---|
| ν₁ (A₁) | Symmetric Stretch | 980 - 1010 | Raman (strong), IR (weak to medium) | A single, strong, sharp peak in the Raman spectrum is characteristic of the sulfate ion. researchgate.net Its appearance in the IR spectrum indicates a reduction in symmetry upon coordination. |
| ν₂ (E) | Symmetric Bend | 450 - 480 | Raman (medium) | This doubly degenerate mode may split into two bands upon symmetry lowering. researchgate.net |
| ν₃ (F₂) | Antisymmetric Stretch | 1070 - 1200 | IR (very strong), Raman (weak) | This triply degenerate mode often splits into two or three distinct bands in the IR spectrum of the solid, indicating coordination to the metal ion. researchgate.netmdpi.com |
Note: The exact wavenumbers for terbium(III) sulfate hydrate may vary but are expected to fall within these general ranges based on data from analogous compounds.
The presence of eight water molecules in the formula unit (Tb₂(SO₄)₃·8H₂O) gives rise to distinct vibrational bands in the IR and Raman spectra. These water molecules can be present as coordinated water, directly bonded to the Tb³⁺ ion, or as lattice water, held in the crystal structure by hydrogen bonds. researchgate.netresearchgate.net This distinction can sometimes be inferred from the positions and shapes of the water-related bands. researchgate.net
The primary vibrational modes of water molecules include O-H stretching and H-O-H bending.
Table 2: Vibrational Modes of Water Molecules in Hydrated Salts
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Activity | Notes |
|---|---|---|---|---|
| O-H Stretching | Symmetric and asymmetric stretching of O-H bonds | 3000 - 3600 | IR (strong, broad), Raman (medium) | This region is often broad due to extensive hydrogen bonding within the crystal lattice. The presence of multiple, distinct bands can indicate different types of water environments (coordinated vs. lattice). researchgate.netmdpi.com |
| H-O-H Bending | Bending (scissoring) motion of the water molecule | 1600 - 1650 | IR (medium), Raman (weak) | This band confirms the presence of molecular water. aip.org |
The vibrations corresponding to the bonds between the terbium(III) cation and the oxygen atoms of the coordinated water and sulfate ligands (Tb-O) occur at lower frequencies, typically below 500 cm⁻¹. d-nb.info Raman spectroscopy is particularly useful for observing these metal-oxygen stretching modes. For hydrated lanthanide ions, a totally symmetric stretching mode, ν₁ Ln-OH₂, can be identified, which corresponds to the in-phase stretching of all metal-water bonds. d-nb.info The position of this band is sensitive to the lanthanide ionic radius and the coordination number. For aqueous Tb³⁺, which is thought to have a coordination number of 8 or 9, this mode appears in the 370-380 cm⁻¹ region. d-nb.info In the solid state, additional bands related to Tb-O (sulfate) vibrations would also be expected in this low-frequency region.
Electronic Absorption Spectroscopy
The electronic absorption spectrum of terbium(III) sulfate hydrate is dominated by transitions involving the 4f electrons of the Tb³⁺ ion. These transitions provide information about the electronic structure and the influence of the ligand environment on the f-orbital energy levels.
The trivalent terbium ion has a [Xe]4f⁸ electronic configuration. Electronic transitions between the 4f orbitals are responsible for the characteristic sharp, narrow absorption bands observed in the UV, visible, and near-infrared regions. scribd.com These transitions are Laporte (parity) forbidden, resulting in intrinsically low molar absorptivities. tandfonline.com The shielding of the 4f orbitals by the outer 5s and 5p electrons means that the positions of these absorption bands are relatively insensitive to the ligand environment compared to d-block metal ions. scribd.com
The absorption spectrum arises from the excitation of electrons from the ⁷F₆ ground state to various excited states. The most prominent transitions are often those leading to the ⁵Dⱼ, ⁵Lⱼ, and ⁵Gⱼ manifolds. These weak absorptions are the inverse of the well-known green luminescence of terbium(III), which originates from the ⁵D₄ excited state. mdpi.commdpi.com
Table 3: Selected Electronic f-f Transitions for the Aqueous Terbium(III) Ion
| Transition | Approximate Energy (cm⁻¹) | Approximate Wavelength (nm) |
|---|---|---|
| ⁷F₆ → ⁵D₄ | ~20,500 | ~488 |
| ⁷F₆ → ⁵D₃ | ~26,300 | ~380 |
| ⁷F₆ → ⁵L₁₀ | ~27,900 | ~358 |
| ⁷F₆ → ⁵G₆ | ~28,800 | ~347 |
Note: Data compiled from studies on various terbium complexes and aqueous solutions. mdpi.comresearchgate.netrsc.org The exact positions can shift slightly depending on the specific coordination environment in the hydrated sulfate crystal.
The highly convoluted nature of the Tb³⁺ spectrum, arising from the numerous individual electronic states within each term, can make detailed assignment complex. chemrxiv.org
Ligand-to-metal charge transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. In the case of terbium(III) sulfate hydrate, this would correspond to a transition from an oxygen-based orbital of the sulfate or water ligands to an empty or partially filled 4f orbital of the Tb³⁺ ion (O²⁻ → Tb³⁺). These transitions are parity-allowed and therefore typically result in broad, intense absorption bands.
However, for terbium(III) complexes, LMCT bands are generally observed at high energies (in the deep UV region) or are not observed at all. mdpi.com This is attributed to the high redox potential of the Tb⁴⁺/Tb³⁺ couple, meaning that Tb³⁺ is difficult to oxidize, which energetically disfavors the LMCT process. mdpi.com Studies on analogous lanthanide complexes often show that LMCT states are much more likely and occur at lower energies for ions like Eu³⁺ compared to Tb³⁺. mdpi.comresearchgate.net Therefore, in the electronic spectrum of terbium(III) sulfate hydrate, any LMCT bands are expected to be located at high energies, likely below 250 nm, and may be obscured by ligand-centered absorptions.
Luminescence Spectroscopy of Terbium(III) Sulfate Hydrate
Luminescence spectroscopy is a powerful tool for probing the electronic structure and local environment of the Tb³⁺ ion in the sulfate hydrate matrix. The characteristic green emission of terbium is readily observed under ultraviolet excitation.
The luminescence of terbium(III) sulfate hydrate arises from intra-configurational 4f-4f electronic transitions of the Tb³⁺ ion.
The excitation spectrum of terbium(III) sulfate octahydrate (Tb₂(SO₄)₃·8H₂O) shows several bands corresponding to transitions from the ⁷F₆ ground state to various excited states. A strong excitation is observed around 380 nm, which is attributed to the ⁷F₆ → ⁵G₆ transition. researchgate.net
The emission spectrum is characterized by a series of sharp, narrow bands resulting from transitions from the excited ⁵D₄ and ⁵D₃ levels to the ⁷F₋ (J = 0-6) ground state manifold. researchgate.netnih.gov The most prominent emission occurs in the green region of the visible spectrum, making these compounds useful as green phosphors. researchgate.netwikipedia.org The presence of water of crystallization, however, can significantly quench the luminescence intensity. researchgate.net The transitions from the ⁵D₄ level are typically much stronger than those from the ⁵D₃ level due to efficient non-radiative relaxation from ⁵D₃ to ⁵D₄.
The key emission peaks for Tb³⁺ in a sulfate hydrate environment are consistently reported at the following approximate wavelengths, corresponding to specific electronic transitions:
490-491 nm: ⁵D₄ → ⁷F₆ researchgate.netnih.gov
545 nm: ⁵D₄ → ⁷F₅ (the most intense, characteristic green emission) researchgate.netnih.gov
586-588 nm: ⁵D₄ → ⁷F₄ researchgate.net
621-624 nm: ⁵D₄ → ⁷F₃ researchgate.net
Additional, weaker emissions from the higher ⁵D₃ energy level can also be observed:
416-417 nm: ⁵D₃ → ⁷F₅ researchgate.net
437 nm: ⁵D₃ → ⁷F₄ researchgate.net
Table 1: Characteristic Emission Peaks of Tb³⁺ in Terbium(III) Sulfate Hydrate
| Wavelength (nm) | Transition | Reference |
|---|---|---|
| ~490 | ⁵D₄ → ⁷F₆ | researchgate.netnih.gov |
| ~545 | ⁵D₄ → ⁷F₅ | researchgate.netnih.gov |
| ~586 | ⁵D₄ → ⁷F₄ | researchgate.net |
| ~621 | ⁵D₄ → ⁷F₃ | researchgate.net |
| ~417 | ⁵D₃ → ⁷F₅ | researchgate.net |
| ~437 | ⁵D₃ → ⁷F₄ | researchgate.net |
The luminescence lifetime (τ) of the excited ⁵D₄ state of Tb³⁺ is a critical parameter that provides insight into the efficiency of the emission process and the extent of non-radiative decay pathways. In hydrated compounds, the primary source of non-radiative de-excitation is the vibrational quenching by O-H oscillators from the coordinated water molecules. researchgate.net
The lifetime of the Tb³⁺ ⁵D₄ excited state can range from hundreds of microseconds to several milliseconds, depending on the specific coordination environment. nih.govnih.gov For instance, in aqueous solutions, the lifetime of Tb³⁺ complexes can increase from 0.5 ms (B15284909) to approximately 2 ms as the number of coordinated water molecules is reduced by the chelation of other ligands. nih.gov Studies on terbium phosphate (B84403) hydrate nanoparticles, a related system, have reported long luminescent lifetimes ranging from 800 to 2600 µs. csic.es
The decay kinetics of the ⁵D₄ emission typically follow a single exponential decay model when the Tb³⁺ ions occupy a single type of crystallographic site. However, bi-exponential decay can be observed if multiple luminescent species or sites are present. nih.gov The presence of water of crystallization in terbium(III) sulfate hydrate provides an efficient pathway for non-radiative decay, which generally leads to shorter lifetimes compared to its anhydrous form. researchgate.net
Energy transfer processes are crucial in understanding the luminescence dynamics of terbium compounds.
Intra-ionic energy transfer refers to the processes occurring within a single Tb³⁺ ion. After excitation into higher energy levels (e.g., ⁵D₃ or higher 4f levels), a rapid, non-radiative relaxation typically occurs, populating the main emitting level, ⁵D₄. The energy gap between the ⁵D₃ and ⁵D₄ levels is such that this multi-phonon relaxation is very efficient, which is why the ⁵D₄ emission is dominant.
Inter-ionic energy transfer occurs between different ions. In concentrated materials like terbium(III) sulfate, energy can migrate among neighboring Tb³⁺ ions (Tb³⁺ → Tb³⁺). nih.gov If quenching sites or impurity ions are present, this energy migration can lead the excitation to a site where it is non-radiatively quenched. Another important inter-ionic process is cross-relaxation , which can occur at high Tb³⁺ concentrations. nih.gov In this process, an excited Tb³⁺ ion relaxes non-radiatively while exciting a nearby ground-state Tb³⁺ ion. A common cross-relaxation channel is (⁵D₄ → ⁷F₀) + (⁷F₆ → ⁷F₀), which can lead to a decrease in luminescence intensity, a phenomenon known as concentration quenching.
Advanced Surface Spectroscopic Techniques
While bulk luminescence properties are well-studied, advanced surface techniques can provide detailed information about the elemental composition and chemical states at the immediate surface of terbium(III) sulfate hydrate crystals.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. bris.ac.uk For terbium(III) sulfate, XPS can confirm the presence of terbium, sulfur, and oxygen, and provide information on the oxidation state of terbium. The NIST XPS database includes reference binding energies for Tb in Tb₂(SO₄)₃. nist.gov The Tb 3d and 4d core levels are typically analyzed. The Tb 3d₅/₂ peak for Tb₂(SO₄)₃ appears at a specific binding energy that distinguishes it from other terbium oxides or compounds. nist.govxpsdatabase.net This technique would be particularly useful for assessing surface purity and detecting any surface oxidation or changes in hydration state.
Table 2: Representative XPS Binding Energies for Terbium Compounds
| Compound | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Tb₂(SO₄)₃ | Tb 3d | Data available in NIST database | nist.gov |
| Tb₄O₇ | Tb 3d₅/₂ | ~1241.1 | rsc.org |
| Tb₂O₃ | Tb 4d | Spectra available for comparison | xpsdatabase.net |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed elemental and molecular information from the outermost atomic layers of a solid. carleton.edu By bombarding the surface with a pulsed primary ion beam, secondary ions are ejected and their mass-to-charge ratio is determined. carleton.edu ToF-SIMS offers extremely high sensitivity (ppm range) and can be used in different modes: surface spectroscopy for identifying surface species, imaging for mapping their lateral distribution, and depth profiling for analyzing composition as a function of depth. carleton.edutescan-analytics.com For terbium(III) sulfate hydrate, ToF-SIMS could be used to map the distribution of Tb⁺, SOₓ⁻, and various hydrated species on the crystal surface, and to detect trace impurities that might not be visible by XPS. While specific ToF-SIMS studies on Tb₂(SO₄)₃·nH₂O are scarce, the technique has been applied to other terbium-containing materials, demonstrating its capability to resolve isotopic and molecular information with high mass resolution. researchgate.netresearchgate.net
Magnetic Properties of Terbium Iii Sulfate Hydrate
Low-Temperature Magnetic Susceptibility Studies
Investigations into the magnetic properties of single crystals of terbium(III) sulfate (B86663) octahydrate have been conducted from room temperature down to the temperature of liquid oxygen. These studies measured the principal magnetic susceptibilities and anisotropies.
The effective Bohr magneton number for the Tb³⁺ ion in this hydrated salt was found to be higher than in other terbium compounds that possess a higher crystalline electric field (CEF) symmetry. This observation supports the principle that a greater distortion in the crystal lattice leads to a weaker crystalline electric field. The mean magnetic moment of the Tb³⁺ ion was also determined at various temperatures, as detailed in the table below.
Table 1: Mean Magnetic Moment of Tb³⁺ in Tb₂(SO₄)₃·8H₂O at Various Temperatures
Data sourced from a 1976 study on the magnetic properties of single crystal terbium sulfate octahydrate.
Investigation of Magnetic Ordering Phenomena (e.g., Antiferromagnetism, Ferromagnetism)
Research has identified that terbium(III) sulfate octahydrate undergoes magnetic ordering at a very low temperature of 150 mK (0.150 K). While the specific nature of this ordering (antiferromagnetic or ferromagnetic) is a subject of detailed investigation, the existence of a cooperative transition at such a low temperature points to weak interactions between the magnetic Tb³⁺ ions. This is in contrast to elemental terbium, which exhibits a transition from a paramagnetic to an antiferromagnetic state at 230 K and becomes ferromagnetic below 219 K.
Magnetostrictive Behavior and Anisotropy
The magnetic anisotropy of terbium(III) sulfate octahydrate has been noted as particularly high. Studies on single crystals revealed that the ratio of magnetic anisotropy (ΔK/K), assuming a tetragonal symmetry for the paramagnetic cluster, is significantly elevated compared to other rare-earth ions. This pronounced anisotropy is a characteristic feature of the terbium(III) ion, which is also responsible for the giant magnetostriction observed in other terbium-containing materials like the alloy Terfenol-D. wikipedia.orgexamples.com
Spin-Phonon Coupling in Tb(III) Sulfate Hydrate (B1144303) Systems
Spin-phonon coupling refers to the interaction between the magnetic moments (spins) of the ions and the quantized lattice vibrations (phonons). This interaction is a crucial mechanism for energy transfer and magnetic relaxation in solid-state materials. In materials containing terbium, the strong spin-orbit interaction and the large orbital momentum of the Tb³⁺ ion lead to significant spin-lattice coupling. nih.gov
This coupling means that vibrations in the crystal lattice can influence the magnetic state of the terbium ions, and conversely, changes in the magnetic ordering can affect the lattice vibrations. nih.govethz.ch While the general principles of spin-phonon coupling are well-established for terbium-based systems, specific experimental studies detailing this phenomenon in terbium(III) sulfate hydrate are not extensively documented in the available research. nih.govresearchgate.netaps.org However, understanding this coupling is essential for a complete picture of the dynamic magnetic properties and relaxation processes within the compound. researchgate.net
Thermal Behavior and Decomposition Pathways of Terbium Iii Sulfate Hydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of terbium(III) sulfate (B86663) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic processes.
Dehydration Processes and Intermediate Hydrate Formation
The initial stage of heating terbium(III) sulfate octahydrate involves the loss of its water of hydration. This dehydration process typically occurs in multiple, often overlapping, steps. While detailed, stepwise dehydration data for terbium(III) sulfate octahydrate is not extensively documented in publicly available literature, the general behavior can be inferred from studies on isostructural rare earth sulfates. kirj.ee
The dehydration process for rare earth sulfate octahydrates generally proceeds through the formation of lower hydrates before reaching the anhydrous state. For instance, studies on other lanthanide sulfates have shown the existence of intermediate hydrates such as penta- and monohydrates. kirj.ee The complete removal of water from Tb₂(SO₄)₃·8H₂O to form the anhydrous terbium(III) sulfate, Tb₂(SO₄)₃, is an endothermic process, which would be represented by endothermic peaks in a DTA curve and a significant mass loss in the TGA curve. One source indicates a decomposition temperature of 360 °C for terbium sulfate octahydrate, which likely corresponds to the dehydration process. americanelements.com The rehydration of the anhydrous salt is an exothermic process. wikipedia.org
Table 1: General Dehydration Stages of Rare Earth Sulfate Octahydrates
| Temperature Range (approx.) | Process | Resulting Compound |
| Room Temperature - 400 °C | Dehydration | Tb₂(SO₄)₃ (Anhydrous) |
Note: The temperature range is indicative and can vary based on heating rate and atmospheric conditions.
Decomposition to Terbium Oxysulfates and Oxides
Following complete dehydration, the anhydrous terbium(III) sulfate remains stable over a certain temperature range. Upon further heating, it decomposes into terbium oxysulfate, Tb₂O₂SO₄. researchgate.net This decomposition involves the release of sulfur trioxide (SO₃). The formation of the oxysulfate is a common intermediate step in the thermal decomposition of rare earth sulfates. researchgate.net
The final decomposition product depends on the temperature. At very high temperatures, the terbium oxysulfate will further decompose to form terbium oxides. Heating to approximately 1500 degrees Celsius can produce terbium(III,IV) oxide (Tb₄O₇). sciencemadness.org
Dehydration: Tb₂(SO₄)₃·8H₂O → Tb₂(SO₄)₃ + 8H₂O
Oxysulfate Formation: Tb₂(SO₄)₃ → Tb₂O₂SO₄ + 2SO₃
Oxide Formation: 2Tb₂O₂SO₄ + O₂ → Tb₄O₇ + 2SO₂
Kinetic Studies of Thermal Decomposition Processes
Kinetic analysis of the thermal decomposition of terbium(III) sulfate hydrate provides insights into the reaction mechanisms and rates. Such studies often involve determining kinetic parameters like the activation energy (Ea), which is the minimum energy required for the decomposition reaction to occur.
Influence of Atmosphere on Decomposition Products (e.g., inert vs. oxidizing/reducing)
The composition of the atmosphere during thermal decomposition plays a crucial role in determining the final products.
In an oxidizing atmosphere , such as air, the decomposition of anhydrous terbium(III) sulfate leads to the formation of terbium oxysulfate (Tb₂O₂SO₄) and ultimately terbium oxide, as described in section 6.1.2. researchgate.net
In contrast, under a reducing atmosphere , such as carbon monoxide (CO), the decomposition pathway is altered. Instead of the oxysulfate, terbium oxysulfide (Tb₂O₂S) is formed. researchgate.net This highlights the sensitivity of the final product to the redox conditions of the surrounding environment.
Table 2: Influence of Atmosphere on Final Decomposition Products
| Atmosphere | Final Product |
| Oxidizing (e.g., Air) | Terbium Oxysulfate (Tb₂O₂SO₄) / Terbium Oxide (Tb₄O₇) |
| Reducing (e.g., CO) | Terbium Oxysulfide (Tb₂O₂S) |
Phase Transitions upon Heating
Beyond dehydration and decomposition, terbium(III) sulfate may undergo solid-state phase transitions upon heating. These transitions involve changes in the crystal structure of the material without any change in its chemical composition.
Information regarding specific phase transitions for terbium(III) sulfate is limited in the available literature. However, studies on other rare earth sulfates, such as gadolinium sulfate, have confirmed the existence of polymorphic modifications of the anhydrous salt. zut.edu.pl It is plausible that anhydrous terbium(III) sulfate also exhibits polymorphism, with different crystal structures being stable at different temperatures. Thermograms of terbium(III) sulfate octahydrate have been noted to differ from those of other rare earth sulfates like europium(III) sulfate, suggesting unique thermal behavior that may include phase transitions. nist.gov Further high-temperature X-ray diffraction studies would be necessary to fully characterize the phase transitions of terbium(III) sulfate.
Coordination Chemistry of Terbium Iii in Sulfate Systems
Structural Coordination Environment of Tb³⁺ with Sulfate (B86663) and Water Ligands
In aqueous environments and solid-state structures, the terbium(III) ion is typically coordinated by water molecules and sulfate anions. The most common hydrated form is terbium(III) sulfate octahydrate, Tb₂(SO₄)₃·8H₂O. researchgate.netnih.govottokemi.comaemree.com In the crystal structure of this compound, the Tb³⁺ ion is eight-coordinate, forming a distorted coordination polyhedron. researchgate.net
The coordination sphere of the terbium ion in the octahydrate is comprised of oxygen atoms from both water molecules and sulfate groups. researchgate.net The sulfate ions can act as bridging ligands, connecting multiple terbium centers and contributing to the formation of a complex three-dimensional network.
In a mixed-metal sulfate hydrate (B1144303), H₉Tb₇Ce₆(SO₄)₂₇·72.2H₂O, the terbium ion exhibits unusually long Tb-O bond distances, with an average of 2.55 Å, compared to a more typical literature value of 2.43 Å. iucr.org This suggests that the coordination environment of Tb³⁺ can be significantly influenced by the presence of other metal ions in the crystal lattice. iucr.org
Below is a table summarizing key crystallographic data for terbium(III) sulfate octahydrate.
| Parameter | Value |
| Formula | Tb₂(SO₄)₃·8H₂O |
| Crystal System | Monoclinic |
| Space Group | C12/c1 |
| a (Å) | 13.493(3) |
| b (Å) | 6.714(1) |
| c (Å) | 18.231(3) |
| β (°) | 102.16(2) |
| Z | 4 |
Data sourced from reference researchgate.net
Factors Influencing Coordination Number and Geometry
The coordination number and geometry of lanthanide complexes, including those of terbium(III), are primarily dictated by steric factors rather than directional covalent bonding. academie-sciences.frliverpool.ac.uk The large size of the lanthanide ions allows for high coordination numbers, typically greater than six. liverpool.ac.uk
Several factors can influence the coordination environment of Tb³⁺ in sulfate systems:
Ionic Radius (Lanthanide Contraction): Across the lanthanide series, the ionic radius decreases, a phenomenon known as the lanthanide contraction. This gradual decrease in size can lead to a reduction in the coordination number in a series of related compounds due to increased steric crowding around the smaller ions. academie-sciences.frresearchgate.netacs.org
Ligand Bulk: The size and shape of the ligands play a critical role. Bulky ligands will generally lead to lower coordination numbers. liverpool.ac.ukwikipedia.org
Counter-ions and Crystal Packing Effects: In the solid state, the nature of the counter-ions and the forces involved in crystal packing can stabilize specific coordination geometries and numbers. academie-sciences.fr For instance, the presence of different anions can lead to the isolation of complexes with varying numbers of coordinated water molecules. academie-sciences.fr
Solvent: The solvent used during synthesis can influence the final structure of the complex, sometimes becoming incorporated into the coordination sphere. academie-sciences.fr
Solution-State Complexation Behavior (e.g., Ion Association)
In aqueous solutions, terbium(III) ions exist as hydrated ions, [Tb(H₂O)ₙ]³⁺, where 'n' is typically 8 or 9. wikipedia.org Upon the addition of sulfate ions, a stepwise formation of sulfate complexes occurs:
Tb³⁺(aq) + SO₄²⁻(aq) ⇌ [Tb(SO₄)]⁺(aq) [Tb(SO₄)]⁺(aq) + SO₄²⁻(aq) ⇌ [Tb(SO₄)₂]⁻(aq)
The formation of these complexes is an equilibrium process characterized by stability constants (β). Studies on analogous lanthanide systems, such as europium(III), suggest the formation of inner-sphere complexes where the sulfate ion directly coordinates to the metal center. acs.org The complexation is primarily an enthalpic-driven process.
Various techniques, including spectrophotometry, conductimetry, and time-resolved laser-induced fluorescence spectroscopy (TRLFS), have been employed to study this complexation. acs.org The stability constants are influenced by factors such as ionic strength and temperature. acs.orgresearchgate.net
The following table provides representative stability constants for the formation of the first sulfate complex of some lanthanides, which can provide an approximation for terbium(III) behavior.
| Lanthanide | log β₁ | Method | Ionic Strength (M) |
| La(III) | 3.5 ± 0.3 | nanoESI-MS | 0 |
| Eu(III) | 3.35 - 3.82 | Various | 0 |
Data compiled from reference acs.org
Interaction with Other Ligands in Mixed-Ligand Complexes
The coordination sphere of terbium(III) can be further modified by the introduction of other ligands in addition to sulfate and water, leading to the formation of mixed-ligand complexes. These additional ligands can significantly impact the structure, stability, and luminescent properties of the resulting compounds.
For example, in the presence of oxalate (B1200264) and sulfate, a mixed-ligand complex, potassium aqua-terbium(III) oxalate sulfate, KTb(C₂O₄)(SO₄)(H₂O), can be formed. nih.gov In this structure, the terbium(III) ion is eight-coordinate, bonded to oxygen atoms from the oxalate, sulfate, and water ligands, resulting in a distorted square antiprismatic geometry. nih.gov The oxalate and sulfate groups act as bridges, creating a three-dimensional framework. nih.gov
Theoretical and Computational Investigations of Terbium Iii Sulfate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For terbium(III) sulfate (B86663) hydrate (B1144303), DFT calculations can elucidate the nature of the bonding, the distribution of electron density, and the energies of the molecular orbitals.
In the context of the Tb³⁺ ion, the electron configuration is [Xe] 4f⁸. DFT studies on hydrated terbium complexes, such as [Tb(H₂O)₈]³⁺, show that the 4f orbitals are largely shielded and not extensively involved in direct covalent bonding. acs.org Instead, interactions are primarily electrostatic, with some degree of orbital mixing involving the outer 5d and 6s orbitals of the terbium ion. acs.org The natural electron configuration of Tb in hydrated complexes reveals that electron donation from ligands occurs primarily to these 5d and 6s orbitals. acs.org
When sulfate ions replace water molecules in the coordination sphere, the electronic structure is further perturbed. DFT calculations on similar lanthanide sulfate systems have shown that the valence band is primarily composed of p-electrons from the oxygen atoms of the sulfate groups, while the conduction band is predominantly determined by the empty 5d states of the lanthanide ion. mdpi.com For terbium(III) sulfate hydrate, DFT can model the geometry of the coordination polyhedron formed by oxygen atoms from both sulfate and water ligands. These calculations are crucial for determining the local symmetry around the Tb³⁺ ion, which has profound implications for its spectroscopic properties. For instance, DFT has been used to show that Tb³⁺ ions substituting In³⁺ ions in an oxide matrix favor low-symmetry sites (C₂), which relaxes selection rules and enables electric dipole transitions that would otherwise be forbidden. arxiv.org
A typical DFT study on a terbium complex involves selecting appropriate functionals and basis sets to accurately describe the system, which includes relativistic effects for the heavy terbium atom.
Table 1: Representative Parameters for DFT Calculations on Terbium Complexes
| Parameter | Description | Example |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, M06 acs.org |
| Basis Set (Tb) | Describes the atomic orbitals of terbium, often including an effective core potential (ECP) to handle core electrons and relativistic effects. | Stuttgart relativistic small core (RSC) ECP acs.org |
| Basis Set (Light Atoms) | Describes the atomic orbitals of O, S, H. | 6-31+G*, 6-311++G** acs.org |
| Solvation Model | Simulates the effect of a solvent (e.g., water) if the system is not modeled in the gas phase. | Solvation Model based on Density (SMD) |
This table is generated based on methodologies reported in computational studies of terbium complexes. acs.org
Molecular Dynamics Simulations for Hydration and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For terbium(III) sulfate hydrate, MD simulations are invaluable for understanding the structure and dynamics of the hydration shells around the Tb³⁺ ion and the behavior of the compound in aqueous solution.
MD simulations of lanthanide ions in water have shown that the trivalent cations are strongly hydrated, forming distinct inner- and outer-sphere coordination shells. acs.org For the Tb³⁺ ion, the first hydration shell is typically composed of 8 or 9 water molecules. acs.orgresearchgate.net The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For heavy and highly charged ions like Tb³⁺, specialized force fields are required to accurately reproduce experimental data, such as hydration free energies and ion-oxygen distances. researchgate.net
In a solution of terbium(III) sulfate, MD simulations can model the competitive binding of water molecules and sulfate ions to the Tb³⁺ cation. These simulations provide insights into:
Coordination Number (CN): The average number of oxygen atoms (from water or sulfate) in the first coordination shell of the Tb³⁺ ion.
Ion-Oxygen Distances: The average bond lengths between the Tb³⁺ ion and the oxygen atoms of the surrounding ligands.
Ligand Exchange Dynamics: The rate at which water molecules or sulfate ions enter and leave the first coordination sphere. Studies on similar systems show that water exchange rates are influenced by the ionic radius and the presence of other coordinating anions. aip.org
Ion Pairing: The formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), or solvent-separated ion pairs (2SIP) between Tb³⁺ and SO₄²⁻ ions in solution.
Table 2: Typical Hydration Properties of Tb³⁺ from MD Simulations
| Property | Typical Value | Significance |
|---|---|---|
| Coordination Number (CN) | 8 - 9 | Defines the local geometry around the metal center. researchgate.net |
| First Shell Tb-O(water) Distance | ~2.40 - 2.50 Å | Represents the primary interaction distance. researchgate.netaip.org |
| Second Shell Tb-O(water) Distance | ~4.5 Å | Characterizes the next layer of solvent organization. aip.org |
| Water Residence Time | Nanoseconds (ns) | Indicates the stability of the first hydration shell. |
This table synthesizes data from MD simulations of hydrated lanthanide ions. researchgate.netresearchgate.netaip.org
Crystal Field Theory (CFT) Analysis of Tb³⁺ Electronic States
Crystal Field Theory (CFT) provides a model to describe the splitting of degenerate electronic orbitals of a central metal ion when it is placed in the electrostatic field generated by its surrounding ligands. For the Tb³⁺ ion (4f⁸ configuration) in terbium(III) sulfate hydrate, the arrangement of oxygen atoms from the water and sulfate ligands creates a "crystal field" that lifts the degeneracy of the 4f electronic states.
The ground state multiplet of Tb³⁺ is ⁷F₆. Due to spin-orbit coupling, the ⁷F term splits into several J-multiplets (⁷F_J, where J = 6, 5, 4, 3, 2, 1, 0). The crystal field further splits each of these J-multiplets into a number of Stark levels. The number of these levels depends on the site symmetry of the Tb³⁺ ion. A lower symmetry environment, which is expected in a complex crystal like terbium(III) sulfate octahydrate, will cause the maximum possible splitting (2J+1 for non-Kramers ions like Tb³⁺).
A study of terbium sulphate octahydrate single crystals indicated that the symmetry of the crystalline electric field (CEF) is low, even lower than tetragonal. This low symmetry is critical as it relaxes the selection rules for electronic transitions, making more f-f transitions observable in optical spectra.
The analysis involves:
Determining the Site Symmetry: The point group symmetry of the Tb³⁺ site within the crystal lattice is established, often with the aid of X-ray diffraction or computational modeling.
Applying the Crystal Field Hamiltonian: A Hamiltonian operator containing crystal field parameters (CFPs) is used to calculate the energies of the Stark levels.
Fitting to Experimental Data: The calculated energy levels are fitted to high-resolution absorption or luminescence spectra to obtain a set of empirical CFPs. These parameters quantify the strength and nature of the interaction between the Tb³⁺ ion and its ligands.
This analysis is fundamental for understanding the magnetic anisotropy and the detailed features of the optical spectra of the compound. arxiv.org
Prediction of Spectroscopic and Magnetic Properties
The theoretical frameworks of DFT and CFT allow for the prediction and interpretation of the key spectroscopic and magnetic properties of terbium(III) sulfate hydrate.
Spectroscopic Properties: The most prominent spectroscopic feature of Tb³⁺ compounds is their bright green luminescence. This arises from radiative decay from the excited ⁵D₄ state to the various ⁷F_J levels of the ground term. The crystal field analysis predicts the precise energies of these ⁷F_J Stark levels, allowing for the assignment of the sharp emission lines observed in the fluorescence spectrum. researchgate.net The transition probabilities are governed by selection rules, which are relaxed in the low-symmetry environment of the crystal, leading to a rich emission spectrum. arxiv.org TD-DFT (Time-Dependent DFT) can also be used to predict electronic absorption and emission spectra, complementing the CFT approach. nih.gov
Table 3: Principal Luminescence Transitions of Tb³⁺
| Transition | Approximate Wavelength (nm) | Color |
|---|---|---|
| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |
| ⁵D₄ → ⁷F₅ | ~545 | Green (most intense) |
| ⁵D₄ → ⁷F₄ | ~585 | Yellow-Orange |
This table lists the characteristic emission peaks for the Tb³⁺ ion, as reported in various spectroscopic studies. nih.govnih.gov
Magnetic Properties: The magnetic properties of terbium(III) sulfate hydrate are dictated by the 4f⁸ electron configuration and the effects of the crystal field. The crystal field splitting of the ⁷F₆ ground multiplet is crucial. At low temperatures, only the lowest-lying Stark levels are populated, and their specific energy and wavefunction composition determine the magnetic behavior.
Theoretical calculations can predict:
Magnetic Susceptibility: The response of the material to an applied magnetic field.
Magnetic Anisotropy: The dependence of the magnetic properties on the direction of the applied field. This arises because the crystal field creates an energetically preferred orientation for the magnetic moment of the Tb³⁺ ion.
Effective Magnetic Moment: Studies on terbium sulphate octahydrate have shown that the effective magnetic moment is influenced by the strength of the crystal field; a weaker, more distorted field can lead to a higher magnetic moment compared to environments with higher symmetry.
These predictions are vital for interpreting experimental magnetic measurements and for understanding the potential application of such materials in magnetic technologies.
Advanced Materials Science Applications of Terbium Iii Sulfate Hydrate
Luminescent Materials (e.g., Phosphors, Solid-State Lighting)
The most prominent application of terbium(III) sulfate (B86663) hydrate (B1144303) lies in the field of luminescent materials. The terbium(III) ion (Tb³⁺) is a powerful emitter of green light, a property that is harnessed in various optical technologies. When excited by an energy source, such as ultraviolet (UV) light or an electron beam, the Tb³⁺ ion undergoes electronic transitions that result in a characteristic and intense green fluorescence. wikipedia.orgwikipedia.org Terbium(III) sulfate, often in its octahydrate form, serves as a high-purity source of Tb³⁺ ions for incorporation into these materials. chemimpex.comottokemi.com
Terbium(III) sulfate hydrate is a key ingredient in the manufacturing of green phosphors, which are fundamental to modern display and lighting technologies. chemimpex.com The brilliant green luminescence of the Tb³⁺ ion is essential for creating the full color spectrum in devices like LED displays and fluorescent lamps. wikipedia.org
The green emission arises from specific electronic transitions within the 4f shell of the Tb³⁺ ion. The most intense peak is observed around 545-546 nm, which corresponds to the ⁵D₄ → ⁷F₅ transition. sigmaaldrich.com Other weaker transitions from the ⁵D₄ excited state to other ⁷Fⱼ levels (where J can be 6, 4, or 3) also contribute to the emission spectrum. sigmaaldrich.com This sharp and efficient emission makes Tb³⁺-doped materials highly desirable for achieving vibrant and pure green colors, which are combined with red and blue phosphors (often based on other rare earths like europium) to produce white light in solid-state lighting or the full range of colors in a display. wikipedia.org
Research has focused on optimizing the host materials for the Tb³⁺ dopant to enhance luminescence efficiency and thermal stability. Terbium(III) sulfate can be used to synthesize or dope (B7801613) a variety of host lattices, including silicates and oxysulfates, to create high-performance phosphors. chemimpex.comscirp.org
Table 1: Key Photoluminescent Properties of Terbium(III) Ion
| Property | Description | Wavelength (nm) | Transition |
| Primary Emission | Strongest emission, responsible for the characteristic green color. | ~546 | ⁵D₄ → ⁷F₅ |
| Secondary Emissions | Weaker emission peaks contributing to the overall spectrum. | ~491 | ⁵D₄ → ⁷F₆ |
| ~586 | ⁵D₄ → ⁷F₄ | ||
| ~617 | ⁵D₄ → ⁷F₃ | ||
| Excitation | Typical wavelength used to excite the Tb³⁺ ion. | ~365 | - |
Beyond general lighting, the luminescent properties of terbium compounds are utilized in more specialized applications such as scintillators for radiation detection. Scintillators are materials that emit light when exposed to ionizing radiation. This light can then be detected by a photosensor, allowing for the measurement of the radiation.
Recent research has explored using terbium-based nanoparticles as nanoscintillators for applications like X-ray-induced photodynamic therapy. In these systems, the terbium-containing nanoparticle absorbs high-energy X-rays and transfers that energy to a photosensitizer molecule, which then generates reactive oxygen species to destroy cancer cells. samaterials.com The characteristic emission peaks of the Tb³⁺ cation at 485, 545, 590, and 620 nm are observed upon X-ray exposure. samaterials.com
Furthermore, suspensions of terbium(III) sulfate exhibit a phenomenon known as sonotriboluminescence, where light is emitted due to mechanical action induced by ultrasound. sciencemadness.org This property can be harnessed for developing sensitive chemical detectors. For instance, the presence of aromatic hydrocarbons in a decane (B31447) solution containing a terbium(III) sulfate suspension can be detected by the characteristic fluorescence of the aromatic molecules, which are excited during the sonotriboluminescence process. acs.org
Magnetic Materials and Devices
The terbium ion also possesses unique magnetic properties that are exploited in the creation of high-performance magnetic materials. Terbium(III) sulfate hydrate can serve as a precursor for introducing terbium into alloys and compounds designed for magnetic applications. heegermaterials.com These applications often rely on the large magnetic moment and high magnetostriction of terbium.
Terbium is a critical component of the magnetostrictive alloy Terfenol-D (TbxDy1−xFe2). wikipedia.orgsamaterials.com This material exhibits the highest magnetostriction of any known alloy, meaning it changes its shape and size significantly when subjected to a magnetic field. wikipedia.orgchemistrydictionary.org This property is invaluable for the construction of sensitive magnetic sensors, as well as actuators and naval sonar systems. wikipedia.orgsamaterials.com Terbium(III) sulfate can be a starting material in the metallurgical processes used to create the terbium metal that is subsequently alloyed to produce Terfenol-D. The extreme sensitivity of Terfenol-D to magnetic fields allows for the detection of very subtle magnetic field variations.
Spintronics, or spin electronics, is an emerging field of technology that aims to exploit the intrinsic spin of the electron in addition to its electric charge. Materials with controllable spin properties are essential for developing spintronic devices. Rare-earth elements, including terbium, are of great interest in this field due to their unique magnetic characteristics. acs.org
While research into terbium(III) sulfate hydrate's direct role in spintronics is nascent, other terbium compounds like terbium nitride (TbN) are being investigated for use in spintronic devices where they can help control electron spin. samaterials.com Theoretical studies on terbium-containing spinels, such as MgTb₂(S/Se)₄, suggest they possess half-metallic and ferromagnetic properties, making them promising candidates for spintronic applications. researchgate.net The development of single-molecule magnets (SMMs) based on terbium complexes also points to the potential for using terbium in high-density information storage and quantum computing. acs.org Terbium(III) sulfate hydrate represents a readily available, high-purity source of terbium for the synthesis and exploration of these novel spintronic materials.
Catalytic Properties and Applications
The catalytic activity of rare earth compounds is a growing area of research, and terbium(III) sulfate hydrate has demonstrated potential in this field. It can act as a catalyst in various chemical reactions, leveraging the Lewis acidity and redox properties of the terbium ion. chemimpex.comheegermaterials.com
Detailed research has shown that terbium(III) sulfate octahydrate, [Tb₂(SO₄)₃(H₂O)₈], functions as an effective catalyst for the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol. scirp.orgscirp.org This is a commercially important reaction in the production of nylon. The study highlighted that the lanthanide sulfate complex exhibits notable catalytic activity in this transformation. scirp.org
In another documented application, terbium(III) sulfate was found to act as a catalyst for the thermal degradation of sodium persulfate. researchgate.net Interestingly, the study revealed that the anhydrous form of terbium(III) sulfate showed significantly higher catalytic activity and chemiluminescence intensity compared to its hydrated form. researchgate.netresearchgate.net This suggests that the coordination environment of the terbium ion, specifically the presence of water of crystallization, plays a crucial role in its catalytic performance. researchgate.net These findings underscore the potential of terbium(III) sulfate as a specialized catalyst in specific chemical processes.
Table 2: Investigated Catalytic Reactions for Terbium(III) Sulfate
| Reaction | Catalyst Form | Role of Terbium(III) Sulfate | Reference |
| Oxidation of Cyclohexane | Terbium(III) sulfate octahydrate | Active catalyst for conversion to cyclohexanone/cyclohexanol | scirp.org |
| Thermal Degradation of Sodium Persulfate | Anhydrous and Hydrated Terbium(III) sulfate | Acts as a catalyst for the degradation process | researchgate.net |
Potential in Nanomaterials and Composites
Terbium(III) sulfate hydrate, often in its octahydrate form (Tb₂(SO₄)₃·8H₂O), serves as a critical precursor and functional component in the burgeoning fields of nanomaterials and composites. heegermaterials.comresearchgate.netwikipedia.org Its utility stems from the unique luminescent and magnetic properties of the terbium(III) ion (Tb³⁺), which can be imparted to various host matrices at the nanoscale. americanelements.comnanografi.com The water solubility of terbium(III) sulfate makes it a convenient source of Tb³⁺ ions for various solution-based synthesis methods used in nanotechnology. americanelements.comsamaterials.com Researchers are exploring its use to create advanced materials for applications ranging from bioimaging and sensors to photocatalysis and specialized optical devices. mdpi.comacs.orgroyalsocietypublishing.org
The integration of terbium ions into nanomaterials often involves doping or the formation of composite structures. As a dopant, terbium is used in materials like calcium fluoride (B91410), calcium tungstate, and strontium molybdate. nanografi.comsamaterials.com In composites, terbium(III) sulfate can be incorporated into polymer matrices or used to synthesize discrete nanoparticles that are then embedded within a larger material. heegermaterials.combohrium.comresearchgate.net For instance, metallic ions from terbium sulfate can be dispersed by utilizing suspended or coated nanoparticles for applications such as solar cells. americanelements.com
Research into terbium-based nanocomposites has yielded materials with enhanced functionalities. A notable example involves nanocomposites of terbium sulfide (B99878) nanoparticles (Tb₂S₃) with a chitosan (B1678972) capping agent, which have been investigated for antibacterial applications. mdpi.com In this work, the pH during the synthesis was shown to directly influence the size of the resulting nanoparticles. mdpi.com Similarly, studies on the thermal decomposition of terbium sulfate hydrates have shown that the resulting particle size of terbium oxysulfate (Tb₂O₂SO₄) or terbium oxysulfide (Tb₂O₂S) can be controlled by the choice of precursor. researchgate.net
Terbium-Based Nanoparticle Research Findings
Various studies have demonstrated the synthesis of terbium-containing nanoparticles for specific applications. These nanoparticles harness the distinct properties of terbium for functions like medical imaging and therapy.
| Nanoparticle Type | Synthesis Precursor(s) | Key Characteristics | Investigated Application |
| AGuIX@Tb-P1 | Trichloroterbium hexahydrate | Ultra-small nanoparticles chelated with Terbium; acts as a nanoscintillator. mdpi.com | X-ray-induced photodynamic therapy. mdpi.com |
| Terbium-Based Nanorods (TbNRs) | Terbium-oleate (from terbium chloride) | Elongated shape (~9.0 nm length, 2.1 nm width); exhibit luminescent, magnetic, and X-ray attenuation properties. acs.org | Multimodal bioimaging contrast agents (MRI and CT). acs.org |
| Chitosan-Capped Terbium Sulfide (CS-Tb₂S₃) | Terbium nitrate (B79036) hexahydrate | Average particle size is pH-dependent: 57.8 nm (pH 9) to 114.6 nm (pH 11). mdpi.com | Antibacterial agent. mdpi.com |
| Terbium-Doped Titanium Dioxide (Tb-TiO₂) | Terbium(III) nitrate hexahydrate | Average crystallite size of 10.8 nm; enhanced photocatalytic activity compared to commercial P25. royalsocietypublishing.org | Photocatalysis. royalsocietypublishing.org |
| Fluorescent Silica Nanoparticles (Tb-SNPs) | Silylated terbium complex | Quantum yield of 11.7% in water; highly photostable. rsc.org | Bioimaging probes. rsc.org |
The development of composite materials incorporating terbium has led to novel fluorescent and thermally stable products. By embedding terbium ions within polymer matrices, researchers can create materials with tailored optical and physical properties. bohrium.comresearchgate.netmdpi.com For example, fluorescent composites have been prepared by introducing Tb³⁺ into a sulfonated sulfate polymer, resulting in a material with strong stability under a wide pH range (1-13). bohrium.com Another study involved the incorporation of terbium(III) species into thermoplastic polyurethane (TPU), yielding composite films that exhibit characteristic green light emission and significantly high thermal stability. researchgate.net
Properties of Terbium-Polymer Composites
| Polymer Matrix | Terbium Source | Key Properties | Potential Application |
| Sulfonated Polysulfate | Terbium ions (Tb³⁺) | Forms stable fluorescent films, lines, and spherical particles; stable in extreme pH conditions (1-13). bohrium.com | Luminescent materials for detection in extreme chemical environments. bohrium.com |
| Thermoplastic Polyurethane (TPU) | Terbium(III) nitrate, Terbium(III) complex | Homogeneous distribution of terbium species; green color emission; high glass transition temperature (15-35 °C) and thermal stability. researchgate.net | Thermally stable luminescent materials. researchgate.net |
| Poly(sodium acrylate) (PSA) | Terbium(III) chloride hexahydrate | Forms composites that enhance the natural green luminescence of terbium(III). mdpi.com | Luminescent materials. mdpi.com |
These research avenues highlight the significant potential of terbium(III) sulfate hydrate as a versatile component in advanced materials. Its role as a reliable source of luminescent Tb³⁺ ions enables the fabrication of sophisticated nanomaterials and composites with precisely engineered properties for a wide array of scientific and technological applications. wikipedia.orgottokemi.com
Comparative Studies with Other Lanthanide Iii Sulfate Hydrates
Structural Similarities and Differences across the Lanthanide Series
The crystal structures of lanthanide(III) sulfate (B86663) hydrates exhibit systematic variations that are primarily governed by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the series. A common form for these compounds is the octahydrate, Ln₂(SO₄)₃·8H₂O, which is the stable hydrate (B1144303) for terbium and most other lanthanides from cerium to lutetium. researchgate.net The crystal structure for terbium sulfate octahydrate, Tb₂(SO₄)₃·8H₂O, is monoclinic with the space group C12/c1. researchgate.net
A defining trend across the series is the reduction in the coordination number of the lanthanide ion. For early, larger lanthanides, higher coordination numbers are common. For instance, in ternary sulfates like NH₄[La(SO₄)₂(H₂O)], the lanthanum ion has a coordination number of nine. iucr.org This number typically decreases for the later, smaller lanthanides. In lanthanide hydroxysulfates, Ln(OH)SO₄, a structural transition is observed where lighter lanthanides (Pr-Gd) exhibit a coordination number of 9, while the heavier members, including terbium (Tb-Yb), have a reduced coordination number of 8. nih.gov This phenomenon is a direct consequence of the decreasing size of the Ln³⁺ cation, which can no longer accommodate the higher number of coordinating atoms. nih.govnih.govnih.gov
This contraction also induces polymorphism, where compounds with the same chemical formula adopt different crystal structures. While many of the octahydrates are isostructural, anhydrous lanthanide sulfates show a clear structural divergence. researchgate.net The anhydrous sulfates of lighter lanthanides tend to be monoclinic, whereas those of heavier lanthanides like erbium and ytterbium are often orthorhombic. mdpi.com
| Compound | Crystal System | Space Group | Coordination Number (Ln³⁺) | Reference |
|---|---|---|---|---|
| La₂(SO₄)₃·9H₂O | Hexagonal | P6₃/m | 9 | researchgate.netwikipedia.org |
| Pr₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 8 | researchgate.net |
| Tb₂(SO₄)₃·8H₂O | Monoclinic | C12/c1 | 8 | researchgate.net |
| Gd(OH)SO₄ | Monoclinic | P2₁/n | 9 | nih.gov |
| Tb(OH)SO₄ | Monoclinic | P2₁/n | 8 | nih.gov |
| Yb₂(SO₄)₃ (anhydrous) | Orthorhombic | Pbcn | - | mdpi.com |
Trends in Luminescence Properties (e.g., energy transfer efficiency, quenching)
The luminescence of lanthanide(III) sulfate hydrates is a characteristic feature, deeply tied to the electronic configuration of the specific Ln³⁺ ion. Terbium(III) compounds are renowned for their sharp, green emission, primarily from the ⁵D₄ → ⁷Fⱼ transitions. Comparative studies of the photoluminescence, X-ray luminescence, and triboluminescence of various lanthanide sulfate hydrates (including Ce, Pr, Sm, Eu, Gd, Tb, Dy) confirm that the emission originates from the f-f electronic transitions of the Ln³⁺ ions. mathnet.ru
The efficiency of this luminescence varies significantly across the series. Ions such as europium (red emission), terbium (green), dysprosium (yellowish-white), and samarium (orange-red) are strongly luminescent. In contrast, others like praseodymium and neodymium often exhibit much weaker emissions in the visible spectrum. nih.gov The local environment, or crystal field, around the Ln³⁺ ion plays a critical role. Subtle structural differences, even among isostructural compounds, can alter the crystal field, which in turn affects the splitting of the electronic energy levels and the luminescence lifetime. chemrxiv.orgrsc.org
A dominant factor governing luminescence efficiency in hydrated salts is quenching. The excited states of lanthanide ions can be deactivated non-radiatively by coupling with high-frequency vibrations in their vicinity. researchgate.net The O-H oscillators from coordinated water molecules are particularly effective quenchers. researchgate.netdiva-portal.org This makes the degree of hydration a crucial parameter; anhydrous or less-hydrated compounds often exhibit stronger luminescence than their fully hydrated counterparts. The energy gap between the emissive state and the highest ground-state level of the lanthanide ion is also a key factor in determining the probability of non-radiative decay. researchgate.net
In aqueous solutions, the quenching rate of the excited states of Gd³⁺, Eu³⁺, and Tb³⁺ by external quenchers like the azide (B81097) ion was found to follow the order Gd > Eu > Tb, which does not perfectly align with their energy gaps, indicating that other factors such as the specific interactions with the quencher also play a role. researchgate.net
| Lanthanide Ion | Typical Emission Color | Primary Emitting Level | Key Emission Transitions | Relative Intensity | Reference |
|---|---|---|---|---|---|
| Pr³⁺ | Red | ³P₀ | ³P₀ → ³Hⱼ | Weak | nih.gov |
| Sm³⁺ | Orange-Red | ⁴G₅/₂ | ⁴G₅/₂ → ⁶Hⱼ | Moderate to Strong | frontiersin.org |
| Eu³⁺ | Red | ⁵D₀ | ⁵D₀ → ⁷Fⱼ | Strong | mathnet.runih.gov |
| Gd³⁺ | UV | ⁶P₇/₂ | ⁶P₇/₂ → ⁸S₇/₂ | Weak (in visible) | nih.gov |
| Tb³⁺ | Green | ⁵D₄ | ⁵D₄ → ⁷Fⱼ | Strong | mathnet.ru |
| Dy³⁺ | Yellow-White | ⁴F₉/₂ | ⁴F₉/₂ → ⁶Hⱼ | Strong | mathnet.rufrontiersin.org |
Variations in Magnetic Behavior
The magnetic properties of lanthanide(III) sulfates are dictated by the number of unpaired 4f electrons of the Ln³⁺ ion and the crystal field environment. Most lanthanide ions are paramagnetic at room temperature. The effective magnetic moment varies significantly across the series, peaking near dysprosium.
The nature of the magnetic interactions (paramagnetic, antiferromagnetic, or ferromagnetic) at low temperatures is highly sensitive to the specific lanthanide and the crystal structure, which determines the distances and angles between the magnetic ions. For example, in a series of lanthanide-copper sulfates, the magnetic ordering could be tuned from ferromagnetic for a Gd³⁺ compound to antiferromagnetic for a Yb³⁺ compound simply by changing the lanthanide ion within a given structural framework. nih.gov In another series, Ln(SO₄)F(H₂O), the compounds containing Sm, Eu, and Gd were all found to exhibit antiferromagnetic behavior. researchgate.net
A key distinction exists between ions with and without first-order orbital angular momentum. The Gd³⁺ ion, with a half-filled f-shell (4f⁷), has no orbital angular momentum (S-state ion) and is thus magnetically isotropic. In contrast, ions like Tb³⁺ (4f⁸) and Dy³⁺ (4f⁶) possess large unquenched orbital angular momenta and strong spin-orbit coupling, leading to significant magnetic anisotropy. goettingen-research-online.de This anisotropy is a prerequisite for phenomena like Single-Molecule Magnet (SMM) behavior, and complexes involving terbium and dysprosium are often investigated for these properties. goettingen-research-online.deresearchgate.net
The room temperature χMT values (where χM is the molar magnetic susceptibility and T is the temperature) for a series of lanthanide complexes containing tetraimido sulfate ligands were found to be close to, though slightly lower than, the theoretical values for the free Ln³⁺ ions. goettingen-research-online.de
| Lanthanide Ion | Electronic Configuration | Theoretical χMT (cm³ K mol⁻¹) | Experimental χMT (cm³ K mol⁻¹) * | Magnetic Character | Reference |
|---|---|---|---|---|---|
| Gd³⁺ | 4f⁷ | 7.88 | - | Isotropic, Paramagnetic | goettingen-research-online.de |
| Tb³⁺ | 4f⁸ | 11.82 | 11.62 | Anisotropic, Paramagnetic | goettingen-research-online.de |
| Dy³⁺ | 4f⁹ | 14.17 | 14.15 | Anisotropic, Paramagnetic | goettingen-research-online.de |
| Ho³⁺ | 4f¹⁰ | 14.07 | 14.69 | Anisotropic, Paramagnetic | goettingen-research-online.de |
| Er³⁺ | 4f¹¹ | 11.48 | 11.37 | Anisotropic, Paramagnetic | goettingen-research-online.de |
* For [{(thf)₂Li(NtBu)₂S(tBuN)₂LnCl₂(thf)₂] complexes. goettingen-research-online.de
Comparative Thermal Stability and Decomposition Characteristics
The thermal decomposition of lanthanide(III) sulfate hydrates generally proceeds in two major stages: an initial dehydration to form the anhydrous salt, followed by the high-temperature decomposition of the anhydrous sulfate into an oxide. The specifics of these processes vary across the lanthanide series.
Dehydration of the common octahydrates, Ln₂(SO₄)₃·8H₂O, typically occurs between approximately 100 °C and 300 °C. scirp.org However, the process can be complex. For instance, La₂(SO₄)₃·9H₂O dehydrates in multiple steps, forming stable tetrahydrate, dihydrate, and monohydrate intermediates. mdpi.com In contrast, Eu₂(SO₄)₃·8H₂O has been reported to dehydrate in a single step to an amorphous anhydrous form. researchgate.net For Ln₂(SO₄)₃(H₂O)₈ (including Tb), the loss of all eight water molecules was observed in the range of 91 °C to 294 °C. scirp.org
The anhydrous lanthanide sulfates are remarkably thermally stable. Decomposition temperatures are generally above 800 °C. scirp.orgmdpi.com A notable trend is observed in the decomposition pathway of the anhydrous salt. For middle-series lanthanides like gadolinium and terbium, decomposition in an air or argon atmosphere proceeds through a stable oxysulfate intermediate, M₂O₂SO₄. This intermediate forms between 800-900 °C and subsequently decomposes to the final oxide (M₂O₃ or Tb₄O₇) at even higher temperatures, typically above 950 °C. For earlier lanthanides like lanthanum, the decomposition of the anhydrous sulfate begins around 860 °C, also forming an oxysulfate (La₂O₂SO₄), which is stable until about 1300 °C. mdpi.com
| Compound | Dehydration Range (°C) | Anhydrous Decomposition Onset (°C) | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|---|
| La₂(SO₄)₃·9H₂O | 75 - 390 (multi-step) | ~860 | La₂O₂SO₄ | La₂O₃ | mdpi.com |
| Ce₂(SO₄)₃·xH₂O | >100 | ~700 | None (in H₂-Ar) | CeO₂ | |
| Eu₂(SO₄)₃·8H₂O | (single step) | >391 | - | Eu₂O₃ | researchgate.net |
| Gd₂(SO₄)₃·xH₂O | >100 | ~800 | Gd₂O₂SO₄ | Gd₂O₃ | |
| Tb₂(SO₄)₃·8H₂O | 91 - 294 | ~800 | Tb₂O₂SO₄ | Tb₄O₇ | scirp.org |
Table of Compound Names
| Formula | Chemical Name |
| Tb₂(SO₄)₃·8H₂O | Terbium(III) sulfate octahydrate |
| La₂(SO₄)₃·9H₂O | Lanthanum(III) sulfate nonahydrate |
| Pr₂(SO₄)₃·8H₂O | Praseodymium(III) sulfate octahydrate |
| Ce₂(SO₄)₃·xH₂O | Cerium(III) sulfate hydrate |
| Eu₂(SO₄)₃·8H₂O | Europium(III) sulfate octahydrate |
| Gd₂(SO₄)₃·xH₂O | Gadolinium(III) sulfate hydrate |
| Dy₂(SO₄)₃·8H₂O | Dysprosium(III) sulfate octahydrate |
| Ho₂(SO₄)₃·8H₂O | Holmium(III) sulfate octahydrate |
| Er₂(SO₄)₃·8H₂O | Erbium(III) sulfate octahydrate |
| Tm₂(SO₄)₃·8H₂O | Thulium(III) sulfate octahydrate |
| Yb₂(SO₄)₃·8H₂O | Ytterbium(III) sulfate octahydrate |
| Lu₂(SO₄)₃·8H₂O | Lutetium(III) sulfate octahydrate |
| Yb₂(SO₄)₃ | Ytterbium(III) sulfate |
| Ln(OH)SO₄ | Lanthanide(III) hydroxysulfate |
| NH₄[La(SO₄)₂(H₂O)] | Ammonium aquabis(sulfato)lanthanate(III) |
| K₆[(Ln)₂(SO₄)₆] | Hexapotassium bis(sulfato)lanthanate(III) |
| K₅Na[(Ln)₂(SO₄)₆] | Pentapotassium sodium bis(sulfato)lanthanate(III) |
| Ln(SO₄)F(H₂O) | Lanthanide(III) fluoride (B91410) sulfate monohydrate |
| La₂O₂SO₄ | Lanthanum(III) oxysulfate |
| Gd₂O₂SO₄ | Gadolinium(III) oxysulfate |
| Tb₂O₂SO₄ | Terbium(III) oxysulfate |
| La₂O₃ | Lanthanum(III) oxide |
| Gd₂O₃ | Gadolinium(III) oxide |
| Tb₄O₇ | Terbium(III,IV) oxide |
| CeO₂ | Cerium(IV) oxide |
| Eu₂O₃ | Europium(III) oxide |
Conclusion and Future Research Directions
Summary of Key Findings on Terbium(III) Sulfate (B86663) Hydrate (B1144303)
Terbium(III) sulfate hydrate, most commonly found as the octahydrate, Tb₂(SO₄)₃·8H₂O, is a white, crystalline solid that is soluble in water. sinoraremineral.comsamaterials.com A key characteristic of this compound is the brilliant green luminescence emitted by the terbium(III) ion under ultraviolet excitation, which is a hallmark of many terbium compounds. wikipedia.orgwikipedia.org This property is central to its primary applications.
The synthesis of terbium(III) sulfate hydrate is typically achieved by the reaction of terbium oxides, such as terbium(III,IV) oxide, with concentrated sulfuric acid, followed by crystallization from an aqueous solution. wikipedia.org The resulting octahydrate crystals are isostructural with the corresponding octahydrates of other lanthanides like praseodymium. wikipedia.org
The principal applications of terbium(III) sulfate hydrate stem from its role as a precursor or intermediate in the production of other terbium compounds and materials. sinoraremineral.com It is particularly significant in the field of materials science for creating phosphors. americanelements.comchemimpex.com These phosphors are integral to various lighting and display technologies, including fluorescent lamps and LEDs, where the terbium ion provides the characteristic green color. americanelements.comsfa-oxford.com Beyond phosphors, it serves as a dopant in various host materials, such as calcium fluoride (B91410) and strontium molybdate, to create materials with specific optical and magnetic properties for use in solid-state devices. samaterials.com
The thermal decomposition of terbium(III) sulfate hydrate has been studied to produce other important compounds. researchgate.net For instance, under an air atmosphere, it decomposes to form terbium oxysulfate (Tb₂O₂SO₄), and in a reducing atmosphere, it can yield terbium oxysulfide (Tb₂O₂S). researchgate.net These derivative compounds have their own unique properties and potential applications.
Table 1: Summary of Key Properties and Applications
| Property | Description |
|---|---|
| Chemical Formula | Tb₂(SO₄)₃·8H₂O sigmaaldrich.com |
| Appearance | White crystalline powder samaterials.com |
| Solubility | Soluble in water samaterials.com |
| Key Characteristic | Strong green luminescence under UV light wikipedia.org |
| Primary Synthesis | Reaction of terbium oxide with sulfuric acid wikipedia.org |
| Main Applications | Precursor for green phosphors, dopant in solid-state devices samaterials.comamericanelements.com |
| Thermal Decomposition Products | Terbium oxysulfate (in air), Terbium oxysulfide (in reducing atmosphere) researchgate.net |
Unresolved Research Questions and Challenges
Despite its established uses, several research questions and challenges concerning terbium(III) sulfate hydrate remain. A primary challenge is the phenomenon of luminescence quenching. While the green emission of the Tb³⁺ ion is its most valuable property, the intensity of this luminescence can be significantly reduced by factors such as the presence of water of crystallization or the coexistence of Tb⁴⁺ ions. wikipedia.org Fully understanding the mechanisms of this quenching and developing strategies to mitigate it are crucial for creating more efficient luminescent materials. The precise influence of the crystal structure and hydration state on the photophysical properties requires more detailed investigation. researchgate.net
The catalytic potential of terbium sulfate and its derivatives is an area that is not fully explored. chemimpex.com While it is used as a catalyst in some chemical reactions, the scope of its catalytic activity, the reaction mechanisms, and its efficacy compared to other catalysts are not well-documented. stanfordmaterials.com Identifying new catalytic applications and understanding the structure-activity relationships are significant research hurdles.
Furthermore, the complete characterization of all possible hydrated forms of terbium sulfate and their relative stabilities presents an ongoing challenge. researchgate.net While the octahydrate is common, other hydrates exist, and a comprehensive understanding of their phase transitions and thermodynamic properties is incomplete. mdpi.com This knowledge is essential for controlling the synthesis of specific hydrates and for their application in various fields.
Finally, for potential biomedical applications, such as in contrast agents for medical imaging, significant challenges related to toxicity and biocompatibility must be addressed. chemimpex.comenergy.gov The long-term effects and the safe administration of terbium-based compounds in biological systems require thorough investigation before they can be widely adopted. sfa-oxford.com
Emerging Areas for Fundamental and Applied Research
The unique properties of terbium(III) sulfate hydrate make it a foundation for several emerging research areas. One of the most dynamic fields is the development of advanced functional materials. This includes its use as a precursor for synthesizing metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials possess porous structures and active metal sites that are promising for applications in catalysis, gas storage, and chemical sensing.
Research is also intensifying in the area of energy-efficient technologies. Terbium-based compounds, derived from the sulfate, are being investigated for their role in solid oxide fuel cells and as dopants to enhance the performance of solar cells. sinoraremineral.comnanografi.com The ability of terbium to influence ionic conductivity and improve energy conversion efficiency is a key driver of this research. sinoraremineral.com
In the biomedical field, there is growing interest in using terbium's luminescent properties for bioimaging and diagnostics. chemimpex.comsfa-oxford.com Terbium(III) sulfate hydrate can serve as a starting material for creating biocompatible nanoparticles and probes for targeted drug delivery and high-contrast medical imaging, such as in MRI. sinoraremineral.comenergy.gov The development of theranostic agents, which combine diagnostic imaging with therapy, is a particularly promising frontier. energy.gov
Furthermore, the exploration of heterometallic systems containing terbium is an expanding area of fundamental research. Synthesizing clusters and polymers that incorporate terbium with other lanthanides or transition metals could lead to materials with novel magnetic and optical properties, which are of interest for quantum computing and advanced data storage. stanfordmaterials.com
Prospects for Novel Materials Development Based on Terbium(III) Sulfate Hydrate
Terbium(III) sulfate hydrate is a versatile and valuable precursor for the rational design and synthesis of a new generation of advanced materials. Its utility extends far beyond its direct applications, positioning it as a fundamental building block in materials science.
The development of novel phosphors with enhanced quantum efficiency, stability, and specific emission characteristics remains a key prospect. By using terbium(III) sulfate hydrate to create doped materials and co-precipitation products, researchers can fine-tune the luminescent properties for next-generation solid-state lighting, high-resolution displays, and anti-counterfeiting technologies. chemimpex.comsfa-oxford.com
A significant opportunity lies in the synthesis of complex, multifunctional materials. For example, using terbium(III) sulfate hydrate as a reactant allows for the creation of lanthanide-sulfate-organic ligand coordination polymers. nih.gov These hybrid materials can be engineered to exhibit properties like high proton conductivity, making them potential candidates for use as fillers in membranes for proton exchange membrane fuel cells (PEMFCs).
Moreover, the controlled thermal decomposition of terbium(III) sulfate hydrate under various atmospheric conditions provides a pathway to produce nanostructured terbium oxysulfates and oxysulfides. researchgate.net These materials have distinct electronic and optical properties and could find use in catalysis, sensors, or as components in other advanced composite materials. The ability to control particle size and morphology by selecting the appropriate precursor is a key advantage in this approach. researchgate.net
The synthesis of heterometallic materials, such as lanthanide-sodium sulfate double salts or transition-rare-earth metal clusters, starting from terbium(III) sulfate, opens up possibilities for creating materials with unique magnetic behaviors. mdpi.com These materials are of fundamental interest for exploring magnetic interactions and have potential applications in data storage and spintronics. As research continues, the role of terbium(III) sulfate hydrate as a foundational chemical for technological innovation is set to expand. sfa-oxford.com
Q & A
Basic: What synthesis methods are effective for producing terbium(3+) trisulfate hydrate with controlled crystallinity?
Answer:
Terbium(3+) trisulfate hydrate can be synthesized via hydrothermal methods, which allow precise control over crystal growth and hydration states. Key steps include:
- Dissolving terbium oxide (Tb₄O₇) in sulfuric acid under reflux to form the sulfate complex .
- Adjusting pH (typically 2–4) and adding templating agents like CTAB to direct morphology .
- Crystallization at 80–120°C for 24–72 hours under autogenous pressure.
Critical Parameters:
- pH control ensures solubility of terbium ions.
- Temperature gradients influence nucleation rates.
- Hydration state is managed by post-synthesis drying (e.g., vacuum desiccation at 60°C).
Basic: How can X-ray diffraction (XRD) and thermogravimetric analysis (TGA) be used to characterize terbium(3+) trisulfate hydrate?
Answer:
- XRD : Compare experimental patterns with reference databases (e.g., JCPDS) to confirm phase purity. For hydrated forms, low-angle peaks (2θ < 20°) indicate interlayer water .
- TGA : Monitor weight loss between 50–300°C to quantify bound water. A typical TGA curve shows three mass-loss steps: surface water (50–100°C), structural water (100–200°C), and sulfate decomposition (>300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
